Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with the molecular formula C19H21N3O3 and a molecular weight of 339.395 g/mol. This compound features a unique structure that includes an isochroman ring, a pyrrolidine ring, and a pyridazine moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Isochroman Ring: This can be achieved through cyclization reactions involving appropriate dihydroxy compounds.
Introduction of the Pyrrolidine Ring: This step may involve the use of pyrrolidine derivatives and suitable coupling reactions.
Attachment of the Pyridazine Moiety: This is usually done through nucleophilic substitution reactions where the pyridazine ring is introduced to the intermediate compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can be compared with other compounds that have similar structural features:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are known for their biological activity and use in drug discovery.
Pyridazine Derivatives: Compounds with the pyridazine moiety are often studied for their potential therapeutic applications.
Isochroman Derivatives: These compounds are used in various chemical and biological studies due to their unique structural properties.
The uniqueness of this compound lies in its combination of these three distinct structural elements, which can lead to novel properties and applications .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-7-18(21-20-13)25-16-8-9-22(11-16)19(23)17-10-14-4-2-3-5-15(14)12-24-17/h2-7,16-17H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUGBVXZXUPRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC4=CC=CC=C4CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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